3-Bromo-5-methylisoxazole-4-carboxylic acid
CAS No.: 130742-22-2
Cat. No.: VC21191326
Molecular Formula: C5H4BrNO3
Molecular Weight: 205.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130742-22-2 |
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Molecular Formula | C5H4BrNO3 |
Molecular Weight | 205.99 g/mol |
IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) |
Standard InChI Key | MWOSKCLDLLPNFA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)Br)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)Br)C(=O)O |
Introduction
Chemical Structure and Identification
Basic Information and Nomenclature
3-Bromo-5-methylisoxazole-4-carboxylic acid (CAS No. 130742-22-2) is characterized by its five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms. The compound features a bromine atom at position 3, a methyl group at position 5, and a carboxylic acid group at position 4 . The European Community (EC) Number for this compound is 846-480-2, and its DSSTox Substance ID is DTXSID10445024 .
Several synonyms exist for this compound, including:
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4-Isoxazolecarboxylic acid, 3-bromo-5-methyl-
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3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid
Structural Identifiers
The compound's structure can be represented using various chemical notations as shown in Table 1.
Table 1: Structural Identifiers of 3-Bromo-5-methylisoxazole-4-carboxylic acid
Identifier Type | Value | Source |
---|---|---|
Molecular Formula | C5H4BrNO3 | |
Molecular Weight | 205.99 g/mol | |
InChI | InChI=1S/C5H4BrNO3/c1-2-4(5(9)10)3(6)7-8-2/h1H3,(H,9,10) | |
SMILES | CC1=C(C(=NO1)Br)C(=O)O | |
InChIKey | DTXCID80395845 |
Physicochemical Properties
Physical Properties
3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits specific physical characteristics important for its handling, storage, and application in research settings. Table 2 summarizes these properties.
Table 2: Physical Properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid
Chemical Properties
The chemical behavior of 3-Bromo-5-methylisoxazole-4-carboxylic acid is largely influenced by its functional groups:
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The bromine atom at position 3 provides a reactive site for nucleophilic substitution reactions.
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The carboxylic acid group at position 4 enables typical carboxylic acid reactions such as esterification and amidation.
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The isoxazole ring confers specific electronic properties that affect the compound's reactivity and interactions.
The compound is generally stable under standard laboratory conditions but should be stored in an inert atmosphere at 2-8°C to prevent degradation .
Synthesis Methods
Reaction Conditions and Optimization
Factors affecting the synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid include:
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Choice of brominating agent
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Solvent selection
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Temperature control
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Reaction time
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Catalyst presence
For industrial-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the synthetic process.
Reactivity Profile
Chemical Reactions
3-Bromo-5-methylisoxazole-4-carboxylic acid can participate in various chemical transformations:
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Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
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Carboxylic Acid Transformations: The carboxylic acid group can undergo esterification, amidation, and reduction.
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Isoxazole Ring Modifications: Under specific conditions, the isoxazole ring may undergo ring-opening or rearrangement reactions.
Biological Activities
Anticancer Properties
Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits promising anticancer properties. Studies suggest it may inhibit cancer cell proliferation through mechanisms including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific cellular targets makes it a potential lead structure for developing novel anticancer agents.
Applications in Research
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-5-methylisoxazole-4-carboxylic acid serves as a valuable intermediate for synthesizing bioactive compounds. Its structural features allow for targeted modifications to create derivatives with enhanced biological activities. The bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions.
Organic Synthesis
This compound functions as an important building block in organic synthesis, particularly for creating complex heterocyclic structures. Its utility extends to various synthetic methodologies, including:
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Click Chemistry applications
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Synthesis of functionalized isoxazole derivatives
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Development of heterocyclic scaffolds for drug discovery
Structure-Activity Relationship Studies
The distinct structural features of 3-Bromo-5-methylisoxazole-4-carboxylic acid make it valuable for structure-activity relationship (SAR) studies. By systematically modifying specific portions of the molecule, researchers can investigate how structural changes affect biological activity, guiding the rational design of more potent compounds.
Structural Analogs and Comparative Analysis
Several compounds share structural similarities with 3-Bromo-5-methylisoxazole-4-carboxylic acid but differ in substitution patterns. Table 4 compares several related compounds.
Table 4: Comparison with Related Isoxazole Derivatives
Future Research Directions
Several promising research directions for 3-Bromo-5-methylisoxazole-4-carboxylic acid include:
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Optimization of Synthetic Methodologies: Development of more efficient, environmentally friendly synthesis routes with improved yields and purity.
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Comprehensive Biological Evaluation: Systematic assessment of anticancer, anti-inflammatory, and antimicrobial activities across different model systems.
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Derivative Development: Creation and evaluation of novel derivatives with enhanced biological activities or improved pharmacokinetic properties.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities to enable more targeted drug development.
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Applications in Materials Science: Exploration of potential applications in developing novel materials with unique electronic or optical properties.
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